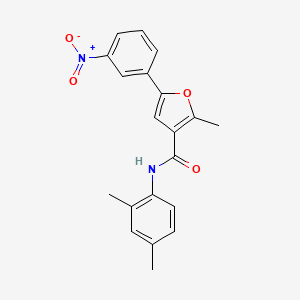

![molecular formula C30H40ClNO3 B2593348 4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride CAS No. 1219372-51-6](/img/structure/B2593348.png)

4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride” is a complex organic compound. It contains an adamantane core, which is a type of diamondoid, and is known for its stability and unique geometric structure . The compound also includes a morpholinium group and a benzyl group .

Molecular Structure Analysis

The molecular formula of this compound is C24H36NO3 . It has an average mass of 386.547 Da and a monoisotopic mass of 386.268982 Da . The structure includes an adamantane core, a phenoxy group, a hydroxypropyl group, a benzyl group, and a morpholinium group .Scientific Research Applications

Steric Effects and Solvolysis

Adamantyl derivatives are often used to assess the ionizing power of solvents in solvolysis reactions. Okamoto et al. (1972) studied the SN1-type solvolysis of 1-adamantyl compounds, highlighting the role of steric effects and solvent properties. These compounds serve as reference materials for evaluating solvent effects due to the bulky nature of the adamantyl group, which impacts reaction kinetics and mechanisms (Okamoto, Matsubara, & Kinoshita, 1972).

Photodehydration and Antiproliferative Activity

The photodehydration reactions of hydroxyadamantyl derivatives have been explored for their potential to generate quinone methides with significant antiproliferative activity against cancer cell lines. Basarić et al. (2011) investigated the photophysical properties and biological activities of these compounds, demonstrating their relevance in developing novel therapeutic agents (Basarić, Cindro, Bobinac, Mlinarić-Majerski, Uzelac, Kralj, & Wan, 2011).

Drug Efflux Inhibition

The modification of adamantyl derivatives to improve solubility and bioavailability has significant implications for enhancing the efficacy of drug efflux inhibitors. Bajracharya et al. (2019) developed a ternary solid dispersion formulation of an adamantyl derivative, demonstrating improved in vivo activity as a breast cancer resistance protein (BCRP) inhibitor. This research underscores the potential of chemical modifications to overcome the limitations of poor water solubility in drug candidates (Bajracharya, Lee, Song, Kim, Lee, & Han, 2019).

Material Science Applications

Adamantyl groups have been incorporated into polymers to manipulate physical properties such as dielectric constants, solubility, and thermal stability. For instance, Ba et al. (2013) synthesized poly(aryl ether ketone) copolymers containing pendant adamantyl groups, achieving materials with low dielectric constants and high thermal stability, suitable for electronic applications (Ba, Geng, & Mu, 2013).

Supramolecular Chemistry

The unique structural features of adamantyl derivatives make them ideal candidates for the design of supramolecular structures with specific functionalities. Mastalerz (2018) discussed the development of shape-persistent organic cage compounds incorporating adamantyl units, highlighting their potential in gas storage and separation technologies (Mastalerz, 2018).

properties

IUPAC Name |

1-[4-(1-adamantyl)phenoxy]-3-(4-benzylmorpholin-4-ium-4-yl)propan-2-ol;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40NO3.ClH/c32-28(21-31(10-12-33-13-11-31)20-23-4-2-1-3-5-23)22-34-29-8-6-27(7-9-29)30-17-24-14-25(18-30)16-26(15-24)19-30;/h1-9,24-26,28,32H,10-22H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGESHTWMMVTHFY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[N+]1(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

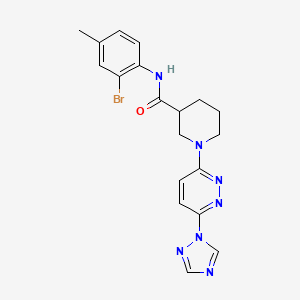

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2593266.png)

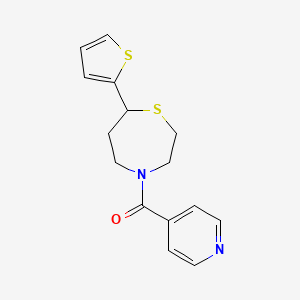

![N-(4-fluorophenyl)-3-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)propanamide](/img/structure/B2593267.png)

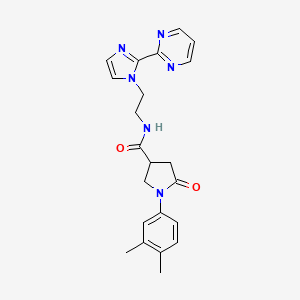

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2593268.png)

![2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol](/img/structure/B2593271.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593272.png)

![5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2593273.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2593275.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593288.png)